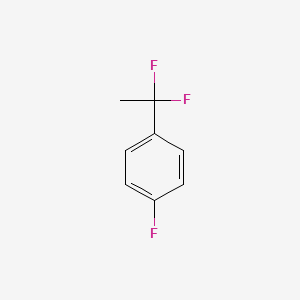

1-(1,1-Difluoroethyl)-4-fluorobenzene

Vue d'ensemble

Description

1-(1,1-Difluoroethyl)-4-fluorobenzene is an organofluorine compound characterized by the presence of both difluoroethyl and fluorobenzene groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene typically involves the difluoroethylation of arylboronic acids. A common method employs 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent. . The reaction conditions generally include the use of a suitable solvent and a base to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the nickel-catalyzed difluoroethylation process makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,1-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nickel Catalysts: Used in difluoroethylation reactions.

Bases: Such as potassium carbonate, used to neutralize by-products.

Solvents: Common solvents include dichloromethane and dimethyl sulfoxide.

Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

While there is no information about the applications of the specific compound "1-(1,1-Difluoroethyl)-4-fluorobenzene," the search results provide information on the applications of fluorobenzene oxazole compounds and other related compounds.

Fluorobenzene Oxazole Compounds

Fluorobenzene oxazole compounds can be used as an active component in miticide compositions for controlling agricultural pest mites . These compositions can be prepared in forms such as cream, aqueous emulsion, microemulsion, or suspending agents . The compounds exhibit excellent inhibiting and killing effects on pest mites and mite eggs and can also be used to kill beet armyworms .

Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules often results in significant changes in physical, chemical, and biological properties . Aromatic compounds containing the difluoroethyl (CF2CH3) group are important because they mimic the steric and electronic features of a methoxy group, making them significant for drug design . For instance, a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor shows remarkable potency due to the replacement of a methoxy group by a difluoroethyl group .

Other Fluorinated Compounds

- 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to inhibit the growth of MCF-7 cells without a biphasic dose-response relationship . It was metabolically stable and had no exportable metabolite in sensitive MCF-7 cells, which confirms that oxidative metabolism in the 6-position is essentially completely blocked by 5-fluorination .

- 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry . A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl can be used for the synthesis of (1,1-difluoroethyl)arenes .

Table of Fluorinated Compounds and Applications

Mécanisme D'action

The mechanism of action of 1-(1,1-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, thereby influencing the compound’s binding affinity and activity. The pathways involved often include interactions with enzymes and receptors, leading to modulation of biological processes .

Comparaison Avec Des Composés Similaires

1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroethylating reagent.

1,1-Difluoroethane: Another organofluorine compound with similar properties.

Uniqueness: 1-(1,1-Difluoroethyl)-4-fluorobenzene is unique due to its specific combination of difluoroethyl and fluorobenzene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .

Activité Biologique

1-(1,1-Difluoroethyl)-4-fluorobenzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings.

The compound features a difluoroethyl group attached to a fluorobenzene ring. The fluorine atoms enhance lipophilicity and metabolic stability, which may contribute to its pharmacological properties. The molecular structure can be represented as follows:

Fluorinated compounds often exhibit altered interactions with biological targets due to their electronegative fluorine atoms. These interactions can affect enzyme activity, receptor binding, and metabolic pathways. For instance, the incorporation of fluorine can lead to increased binding affinity in certain enzyme-substrate interactions, potentially enhancing therapeutic efficacy.

In Vitro Studies

Research indicates that this compound shows promising in vitro activity against various cancer cell lines. A study reported that compounds with similar structures demonstrated significant inhibition of cell proliferation in sensitive breast tumor lines at low nanomolar concentrations . The fluorinated derivatives exhibited a biphasic dose-response relationship, suggesting complex metabolic interactions that could be exploited for therapeutic purposes.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Analog A | 168 | MCF-7 |

| Analog B | TBD | PC-3 |

Case Studies

In a recent case study involving the use of fluorinated compounds for cancer treatment, it was observed that modifications in the fluorine positions significantly altered the biological activity of the compounds. For example, the introduction of difluoroethyl groups led to enhanced potency against glioblastoma multiforme (GBM) cells by inhibiting glycolysis more effectively than non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that variations in substituents on the aromatic ring significantly impact biological activity. Compounds with electron-withdrawing groups generally exhibit increased potency due to enhanced interaction with target enzymes or receptors .

Propriétés

IUPAC Name |

1-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVCCMQGYLSSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.